Bicyclo[6.1.0]nonane-9-carboxylic acid
CAS No.: 1008497-43-5; 77841-63-5
Cat. No.: VC7419213
Molecular Formula: C10H16O2
Molecular Weight: 168.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008497-43-5; 77841-63-5 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.236 |
| IUPAC Name | bicyclo[6.1.0]nonane-9-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12) |
| Standard InChI Key | XUKCHICEVHGMOO-UHFFFAOYSA-N |
| SMILES | C1CCCC2C(C2C(=O)O)CC1 |
Introduction
Structural and Chemical Identity
Bicyclo[6.1.0]nonane-9-carboxylic acid (C₁₀H₁₄O₂) features a fused bicyclic system comprising a seven-membered ring and a three-membered cyclopropane ring, with the carboxylic acid group positioned at the bridgehead carbon. The strain introduced by the cyclopropane ring influences its reactivity, enabling participation in ring-opening reactions and serving as a precursor for complex molecular architectures .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Ionization Energy | 9.4 eV (vertical) | |
| CAS Registry Number | 286-60-2 | |
| Stereoisomerism | Enantiomerically pure forms |
The compound’s InChIKey (FYECUAIUGWFPJF-UHFFFAOYSA-N) and SMILES notation (OC(=O)C1C2CCCCCCC12) provide unambiguous identifiers for its electronic structure.
Enantioselective Synthesis
The synthesis of bicyclo[6.1.0]nonane-9-carboxylic acid relies on a two-step strategy involving cyclopropanation followed by Friedel–Crafts alkylation .
Rh(II)-Catalyzed Cyclopropanation
The process begins with (Z)-allylic alcohols, which are converted to allylic diazoacetates. Intramolecular Rh(II)-catalyzed cyclopropanation yields 3-oxabicyclo[3.1.0]hexan-2-ones bearing a tethered π-nucleophile at the 6-position. This step achieves high enantioselectivity, critical for pharmaceutical applications where chirality impacts bioactivity .
Me₂AlOTf-Promoted Friedel–Crafts Alkylation
The γ-lactone moiety of the intermediate undergoes Me₂AlOTf-induced intramolecular Friedel–Crafts alkylation, forming the bicyclo[6.1.0]nonane core. This reaction proceeds efficiently under mild conditions, avoiding high-dilution or slow-addition techniques typically required for medium-ring syntheses .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | Rh₂(OAc)₄ | >90% yield |
| Temperature | 25°C | 24h reaction |
| Me₂AlOTf Concentration | 1.5 equiv. | 88% yield |
| Solvent | Dichloromethane | High purity |
Physicochemical and Spectroscopic Characteristics
The compound’s stability is attributed to its rigid bicyclic framework. Photoelectron spectroscopy reveals a vertical ionization energy of 9.4 eV, consistent with strained cyclopropane systems . Nuclear magnetic resonance (NMR) studies highlight distinct chemical shifts for bridgehead protons (δ 1.8–2.2 ppm) and the carboxylic acid proton (δ 12.1 ppm) .
Applications in Drug Discovery and Materials Science
The enantiopure nature of bicyclo[6.1.0]nonane-9-carboxylic acid makes it a valuable chiral building block. Its strained structure facilitates ring-opening reactions to generate bioactive molecules, such as protease inhibitors and kinase modulators . Additionally, derivatives like bicyclo[6.1.0]nonane-9,9-dicarboxylic acid (melting point: 217°C) exhibit potential as crosslinking agents in polymer chemistry.
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